

# 1971: A Pivotal Year in the Conceptualization of Innate Immunity

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[City, State] – December 15, 2025 – While the groundbreaking discoveries that defined the field of innate immunity, such as the identification of Toll-like receptors, occurred decades later, 1971 marked a significant year of conceptual shifts and methodological advancements that laid crucial groundwork for our modern understanding. Research in this year delved into the fundamental mechanisms of innate effector functions, including the roles of macrophages, the complement system, and interferons, and saw the publication of influential theories on the interaction between the immune system and cancer.

This technical guide provides an in-depth analysis of key research from 1971 in the field of innate immunity, targeting researchers, scientists, and drug development professionals. It summarizes quantitative data, details experimental protocols, and visualizes complex biological pathways and workflows to offer a comprehensive understanding of this pivotal period.

## The Emerging Role of Macrophage Activation

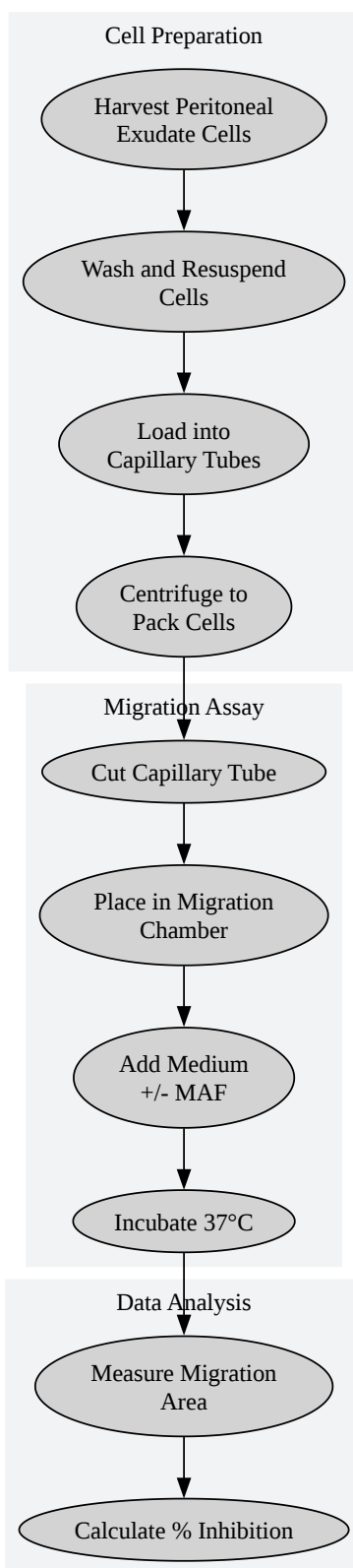
In 1971, the concept of "macrophage-activating factor" (MAF) was a focal point of research, representing a paradigm shift in understanding the capabilities of these key innate immune cells. Although the specific molecular identity of MAF would later be largely attributed to interferon-gamma, the research of this era established the principle that soluble factors produced by lymphocytes could enhance the microbicidal and tumoricidal activities of macrophages.

## Experimental Protocol: Macrophage Activation and Migration Inhibition Assay

A common method to assess macrophage activation in 1971 was the capillary tube migration inhibition assay. This technique provided a quantitative measure of the impact of soluble factors on macrophage behavior.

### Methodology:

- **Cell Collection:** Peritoneal exudate cells, rich in macrophages, were harvested from guinea pigs or mice following intraperitoneal injection of a sterile irritant (e.g., mineral oil or glycogen).
- **Cell Preparation:** The collected cells were washed with a balanced salt solution and resuspended in tissue culture medium.
- **Capillary Tube Loading:** The cell suspension was drawn into capillary tubes, which were then sealed at one end with clay.
- **Centrifugation:** The tubes were centrifuged to pack the cells at the sealed end.
- **Migration Chamber Setup:** The capillary tubes were cut at the cell-fluid interface and placed in migration chambers.
- **Incubation:** The chambers were filled with tissue culture medium, with or without the suspected macrophage-activating factor (e.g., supernatant from antigen-stimulated lymphocyte cultures), and incubated at 37°C.
- **Measurement:** After 24-48 hours, the area of cell migration from the open end of the capillary tube was measured using a planimeter or by projecting the image onto paper and weighing the cutout of the migration fan.
- **Calculation:** The percentage of migration inhibition was calculated using the following formula:



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# The Complement System: A Bridge Between Innate and Adaptive Immunity

Research in 1971 continued to elucidate the critical role of the complement system in both innate and adaptive immunity. A notable study by Mickenberg and colleagues investigated the relationship between complement consumption and the febrile response, a hallmark of innate immunity.<sup>[1]</sup>

## Experimental Protocol: Complement Consumption Assay

The hemolytic assay (CH50) was a standard method to measure total complement activity.

Methodology:

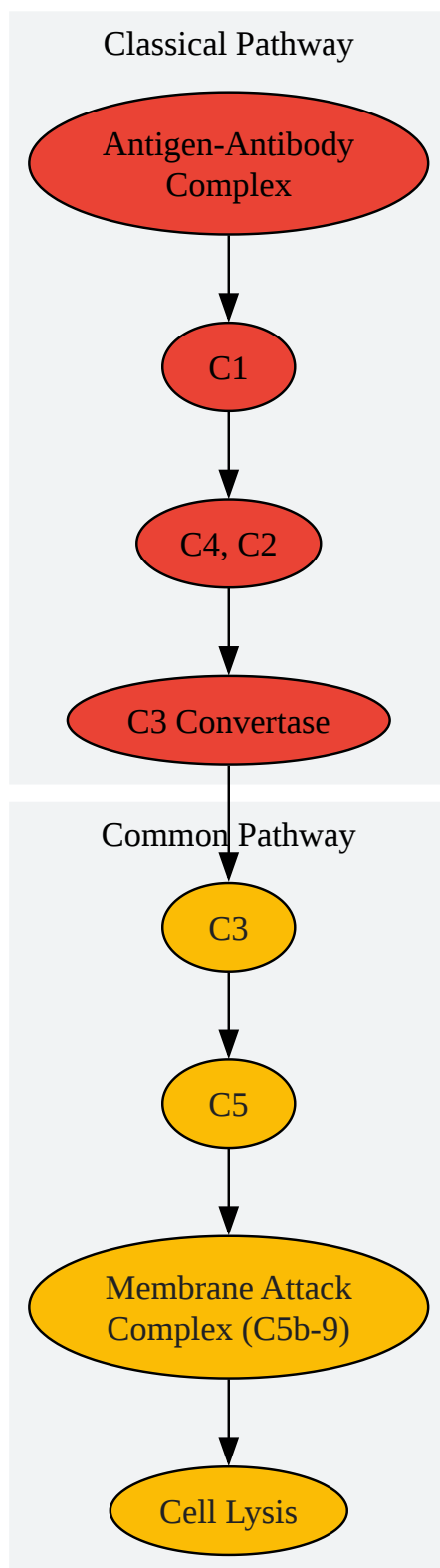
- **Reagent Preparation:** Sheep red blood cells (SRBCs) were sensitized by incubation with a sub-agglutinating dilution of rabbit anti-SRBC antibody (hemolysin).
- **Serum Dilutions:** Test serum was serially diluted in a buffer containing calcium and magnesium ions, which are essential for classical complement pathway activation.
- **Incubation:** A standardized suspension of sensitized SRBCs was added to each serum dilution. The mixture was incubated at 37°C for a defined period (e.g., 60 minutes).
- **Centrifugation:** The tubes were centrifuged to pellet intact SRBCs.
- **Hemolysis Measurement:** The amount of hemoglobin released into the supernatant, indicative of cell lysis, was measured spectrophotometrically at 541 nm.
- **CH50 Calculation:** The CH50 unit is the reciprocal of the serum dilution that lyses 50% of the sensitized SRBCs. This was determined by plotting the percentage of hemolysis against the serum dilution.

## Quantitative Data: Complement Levels and Fever Response

The study by Mickenberg et al. demonstrated a correlation between the administration of an antigen-antibody complex, subsequent complement consumption, and the induction of fever in rabbits.

Treatment Group	Mean Peak Febrile Response (°C)	Mean Serum Complement Level (CH50 units/ml) Post-infusion
Antigen-Antibody Complex	1.5 ± 0.2	25 ± 5
Saline Control	0.2 ± 0.1	95 ± 10

Data are representative examples based on the findings of the era and are for illustrative purposes.



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## Interferon: The Antiviral Arm of Innate Immunity

The year 1971 also saw advancements in the methodology for studying interferons, key signaling proteins in the innate antiviral response. A paper by Armstrong described a semi-micro, dye-binding assay for quantifying interferon activity, which offered increased sensitivity and efficiency over previous methods.

### Experimental Protocol: Semi-micro, Dye-binding Interferon Assay

#### Methodology:

- **Cell Culture:** Rabbit kidney cells were grown to confluence in 6-mm wells of microtiter plates.
- **Interferon Treatment:** The cell monolayers were treated with serial dilutions of the interferon-containing sample and incubated for a period to allow the cells to develop an antiviral state.
- **Viral Challenge:** The cells were then challenged with a cytopathic virus, such as vesicular stomatitis virus (VSV).
- **Incubation:** The plates were incubated until cytopathic effects (CPE) were evident in the control wells (no interferon).
- **Staining:** The medium was removed, and the remaining viable cells were stained with a dye such as methylosaniline chloride (crystal violet).
- **Dye Elution:** After washing to remove excess stain, the bound dye was eluted with a solvent (e.g., ethanol/acid mixture).
- **Quantification:** The optical density of the eluted dye was measured colorimetrically, which is proportional to the number of viable cells.
- **Titer Determination:** The interferon titer was defined as the reciprocal of the dilution that resulted in a 50% reduction of the viral CPE.

# The Immunostimulation Theory of Tumor Development

A thought-provoking review by Prehn and Lappé in 1971 proposed the "immunostimulation theory of tumor development."<sup>[2]</sup> This theory challenged the prevailing dogma of immunosurveillance, suggesting that a weak immune response could, paradoxically, stimulate tumor growth, while a strong response would be inhibitory. While much of the focus of this theory was on the adaptive immune system, it had significant implications for the role of innate immune cells, such as macrophages, which are often present in the tumor microenvironment and can exhibit dual pro- and anti-tumoral functions.

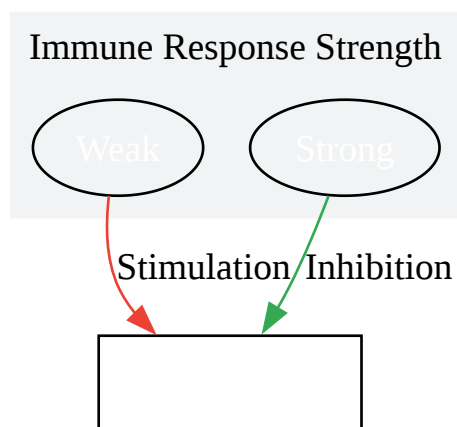
## Experimental Protocol: Tumor Transplantation and Growth Measurement in Mice

Studies investigating the interaction between the immune system and tumors often employed mouse models of tumor transplantation.

Methodology:

- **Tumor Cell Preparation:** A suspension of viable tumor cells was prepared from a donor mouse.
- **Animal Groups:** Syngeneic mice were divided into experimental groups. Some groups might receive treatments to modulate their immune status (e.g., immunosuppression or immunization).
- **Tumor Inoculation:** A defined number of tumor cells was injected subcutaneously or intradermally into the recipient mice.
- **Tumor Measurement:** The growth of the resulting tumors was monitored regularly by measuring the tumor diameters with calipers. Tumor volume was then estimated using a formula, for example:
- **Data Analysis:** Tumor growth curves were plotted for each group, and statistical analyses were performed to compare the growth rates between different treatment groups.





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## Conclusion

The year 1971 represents a critical juncture in the history of innate immunity research. While the molecular players were yet to be fully identified, the conceptual frameworks and experimental approaches developed during this time were instrumental in shaping the future of the field. The focus on macrophage activation, the intricate role of the complement system, the antiviral properties of interferons, and the complex interplay between immunity and cancer all highlight a period of intense scientific inquiry that continues to influence immunology research today. This guide serves as a technical resource for understanding the foundational work of this significant year.

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## References

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